![molecular formula C17H22ClN3O2 B2641189 1-(1-(2-(4-氯苯基)乙酰)氮杂环丁-3-基)哌啶-4-甲酰胺 CAS No. 2034426-94-1](/img/structure/B2641189.png)
1-(1-(2-(4-氯苯基)乙酰)氮杂环丁-3-基)哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide is a chemical compound that belongs to the class of drugs known as piperidine carboxamide derivatives. It has been the subject of several scientific studies due to its potential therapeutic applications.
科学研究应用
合成与生物学评估
Thomas 等人 (2016) 的一项研究详细介绍了氮杂环丁酮的合成和药理活性,包括与 1-(1-(2-(4-氯苯基)乙酰)氮杂环丁-3-基)哌啶-4-甲酰胺 相关的结构。这些化合物因其抗抑郁和益智活性而受到研究,表明 2-氮杂环丁酮骨架具有作为中枢神经系统 (CNS) 活性剂的潜力。这为开发更有效和安全的 CNS 活性剂以用于治疗提供了途径 (Thomas 等人,2016)。
构效关系
Mackenzie 等人 (2002) 描述了通过将 N-甲酰胺功能整合到更稳定的结构中,设计、合成和药理学评估了一类新的神经激肽-2 (NK2) 拮抗剂。这些发现突出了基于氮杂环丁酮的结构的化学多功能性,用于创建具有显着功能效力和体外代谢稳定性的化合物,这对于开发新的治疗剂非常重要 (Mackenzie 等人,2002)。
抗菌和抗微生物活性
Desai 等人 (2008) 合成并评估了氮杂环丁酮对革兰氏阳性菌和革兰氏阴性菌的抗菌活性。研究表明从中等活性到良好活性,强调了氮杂环丁酮衍生物作为抗菌剂的潜力。QSAR 研究表明体积更大的取代基的正贡献,为设计更有效的抗菌化合物提供了方向 (Desai 等人,2008)。
抗病毒活性
Imamura 等人 (2006) 将极性基团整合到哌啶-4-甲酰胺 CCR5 拮抗剂中以提高其代谢稳定性,从而发现了 TAK-220。该化合物表现出高 CCR5 结合亲和力、有效的膜融合抑制作用和对使用 CCR5 的 HIV-1 临床分离株在人外周血单核细胞中复制的强抑制作用。这突出了此类化合物在 HIV-1 治疗中的潜力 (Imamura 等人,2006)。
作用机制
Target of Action
Similar compounds have been known to target enzymes such as adenosine deaminase .
Mode of Action
It is suggested that the compound may interact with its targets through strong h-bonding interactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a broad range of biological activities .
Result of Action
Similar compounds have shown protection against induced seizures in in vivo tests .
Action Environment
Similar compounds are known to be highly soluble in water and other polar solvents, which may influence their action and stability .
属性
IUPAC Name |
1-[1-[2-(4-chlorophenyl)acetyl]azetidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c18-14-3-1-12(2-4-14)9-16(22)21-10-15(11-21)20-7-5-13(6-8-20)17(19)23/h1-4,13,15H,5-11H2,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHPYQVIMITZSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。